N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine
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Overview
Description
N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine typically involves a multi-step process. The initial step often includes the formation of the triazole ring, followed by the introduction of the morpholinyl and nitrophenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitro compounds. The reaction conditions usually involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Known for its fluorescence properties.
7-Chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine: Exhibits antimicrobial activity.
Uniqueness
N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine is unique due to its combination of morpholinyl and nitrophenyl groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,4-bis[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N10O6/c35-33(36)22-13-18(1-3-20(22)30-5-9-39-10-6-30)15-25-28-24-29-26-17-32(24)27-16-19-2-4-21(23(14-19)34(37)38)31-7-11-40-12-8-31/h1-4,13-17H,5-12H2,(H,28,29)/b25-15+,27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJVYAAKKBEJKV-BMBVXPEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC3=NN=CN3N=CC4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NN=CN3/N=C/C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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